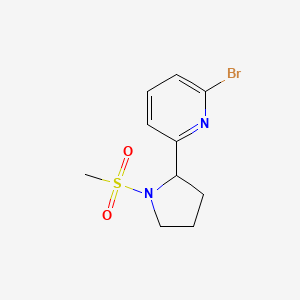

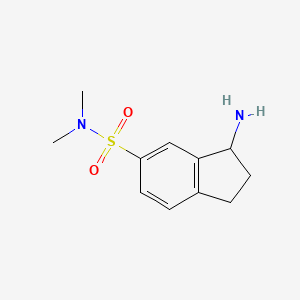

2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine

Vue d'ensemble

Description

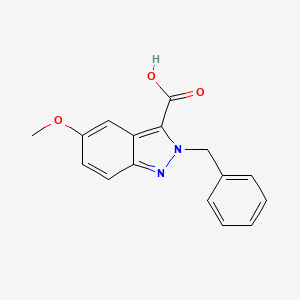

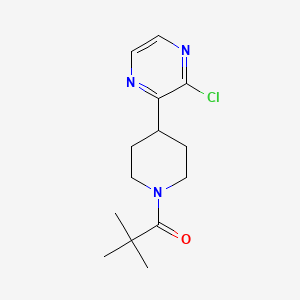

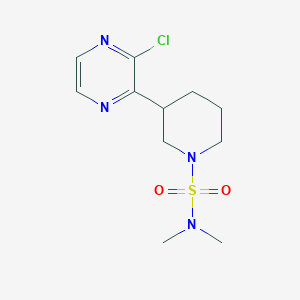

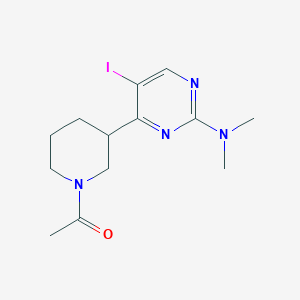

2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C10H13BrN2O2S . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its molecular formula C10H13BrN2O2S . More detailed structural information can be obtained from resources like ChemSpider .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

The compound 2-Bromo-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine has been utilized as a substrate in the synthesis of novel cyanopyridine derivatives. These derivatives have demonstrated significant antibacterial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. The study highlights the potential of these compounds in the development of new antibacterial agents (Bogdanowicz et al., 2013).

Microbiological Activity

Another research avenue explored the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These derivatives showed significant bacteriostatic and antituberculosis activity, underlining the compound's relevance in developing treatments against bacterial infections and tuberculosis (Miszke et al., 2008).

Catalysis in Ethylene Oligomerization

The use of this compound derivatives in nickel(II) complexes has been reported for catalyzing ethylene oligomerization. These complexes have been shown to produce mainly butenes when activated with methylaluminoxane, indicating their potential application in industrial processes related to ethylene oligomerization (Nyamato et al., 2016).

Structural Studies

Research into the crystal and molecular structure of related bromo-substituted pyridine derivatives has provided insights into molecular geometry in the solid state, including intermolecular hydrogen bonding and π-π interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in materials science (Rodi et al., 2013).

Mécanisme D'action

Target of Action

It’s worth noting that the compound contains a pyrrolidine ring , which is a versatile scaffold in drug discovery and is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its participation in sm cross-coupling reactions suggests it may play a role in the formation of new carbon–carbon bonds .

Propriétés

IUPAC Name |

2-bromo-6-(1-methylsulfonylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S/c1-16(14,15)13-7-3-5-9(13)8-4-2-6-10(11)12-8/h2,4,6,9H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRPPYHGHVLXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)

![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)